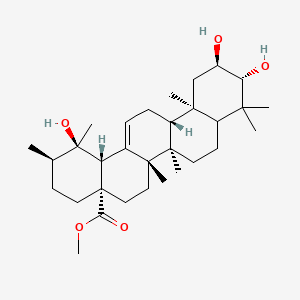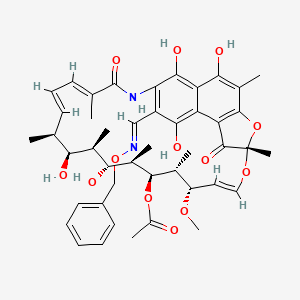
IMINODIACETIC ACID RESIN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminodiacetic acid resin is a chelating ion exchange resin that contains iminodiacetic acid as its functional group. This resin is widely used for its ability to form stable complexes with metal ions, making it highly effective in various applications such as metal ion separation, purification, and removal from solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid resin typically involves the following steps:
Chloromethylation: A styrene-based crosslinked copolymer is chloromethylated to introduce chloromethyl groups onto the polymer backbone.
Amination: The chloromethylated polymer is then reacted with iminodiacetonitrile under specific conditions to introduce the iminodiacetic acid functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the consistent quality and yield of the resin. The final product is typically purified and dried before being packaged for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Iminodiacetic acid resin undergoes various chemical reactions, including:
Chelation: The resin forms stable chelate complexes with metal ions through its carboxyl and amino groups.
Ion Exchange: The resin can exchange its hydrogen ions with metal ions in solution, effectively removing the metal ions from the solution.
Common Reagents and Conditions:
Chelation: Metal ions such as copper, nickel, zinc, and cobalt are commonly used in chelation reactions with this compound. The reactions typically occur at neutral to slightly acidic pH values.
Ion Exchange: The resin is used in ion exchange columns with solutions containing metal ions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Iminodiacetic acid resin has a wide range of scientific research applications, including:
Chemistry: Used in ion exchange chromatography for the separation and purification of metal ions.
Biology: Employed in immobilized metal-ion affinity chromatography (IMAC) for the purification of proteins and other biomolecules.
Medicine: Utilized in diagnostic imaging techniques such as hepatobiliary iminodiacetic acid scans to evaluate gallbladder function.
Industry: Applied in wastewater treatment for the removal of heavy metals from contaminated water sources
Wirkmechanismus
The mechanism of action of iminodiacetic acid resin involves the formation of stable chelate complexes with metal ions. The iminodiacetic acid functional groups on the resin act as tridentate ligands, binding to metal ions through their carboxyl and amino groups. This chelation process effectively removes metal ions from solutions and allows for their separation and purification .
Vergleich Mit ähnlichen Verbindungen
Nitrilotriacetic Acid Resin: Contains nitrilotriacetic acid as the functional group and forms stronger complexes with metal ions compared to iminodiacetic acid resin.
Aminophosphonic Acid Resin: Contains aminophosphonic acid as the functional group and is highly effective in metal ion separations.
Carbamates and β-Diketones: These chelating ligands are also used in ion exchange resins for metal ion separations
Uniqueness of this compound: this compound is unique due to its versatility and efficiency in forming stable complexes with a wide range of metal ions. Its ability to function effectively in various pH conditions and its high selectivity for specific metal ions make it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
11139-85-8 |
|---|---|
Molekularformel |
NULL |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




